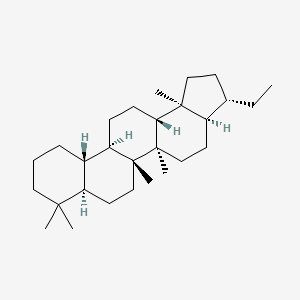![molecular formula C13H12O2 B3286914 4-[Hydroxy(phenyl)methyl]phenol CAS No. 833-39-6](/img/structure/B3286914.png)
4-[Hydroxy(phenyl)methyl]phenol
説明
“4-[Hydroxy(phenyl)methyl]phenol” is a derivative of phenol. It has a molecular formula of C13H12O2 and a molecular weight of 200.2332 . It is also known by other names such as Phenol, 2,4’-methylenedi-; (2-Hydroxyphenyl)(4-hydroxyphenyl)methane; o-(p-Hydroxybenzyl)phenol; 2,4’-Dihydroxydiphenylmethane; 2,4’-Methylenebis(phenol); 2,4’-Methylenediphenol; o-[(4-hydroxyphenyl)methyl]phenol .
Synthesis Analysis
A scalable and green protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “4-[Hydroxy(phenyl)methyl]phenol” is available as a 2D Mol file or as a computed 3D SD file . The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .科学的研究の応用
Synthesis and Characterization
- The novel ON donor Schiff bases have been synthesized and characterized, including (E)-2-((4-phenoxyphenylimino)methyl)phenol (HL1) and other derivatives, demonstrating potential for biological activities and electrochemical evaluations (Shabbir et al., 2016).
- 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, an alkylaminophenol compound, was synthesized and structurally analyzed, showing compatibility in molecular properties through theoretical and experimental approaches (Ulaş, 2021).
Biological Evaluation and DNA Interaction
- Schiff base compounds, like (E)-4-((p-tolylimino)methyl) phenol (TMPOL), were studied for their anti-corrosion potentials and exhibited significant efficiency, suggesting their relevance in material sciences (Elemike et al., 2019).
- Interaction studies between phenolic acids and their derivatives with human serum albumin (HSA) revealed insights into structure-affinity relationships and antioxidant activity, suggesting potential applications in pharmaceuticals and nutrition (Zhang et al., 2018).
- 4-Aminophenol derivatives have been synthesized and evaluated for their antimicrobial and antidiabetic activities, alongside their potential as anticancer agents due to their DNA interaction capabilities (Rafique et al., 2022).
Renewable Chemical Feedstocks and Polymorphs
- Research on renewable chemical feedstocks from lignocellulosic materials using microwave energy identified the production of phenolic rich products, including derivatives like 2-methoxy-4-propyl-phenol (Xu et al., 2012).
- The study of polymorphs, solvates, and Cs+–π interactions of fluorine-substituted bis-phenols revealed different self-assembly mechanisms and potential applications in crystal engineering and materials science (Nath & Baruah, 2013).
Antibacterial Agents and Explosives Development
- A series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols demonstrated considerable antibacterial activity against various human pathogens, indicating potential applications in medicine and healthcare (Halve et al., 2009).
- The synthesis of phenyl acetylene phenols as raw materials for new phenolic explosives highlights the potential applications in defense and security sectors (Chikhradze et al., 2017).
特性
IUPAC Name |
4-[hydroxy(phenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATSOLLSVDVSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286838.png)

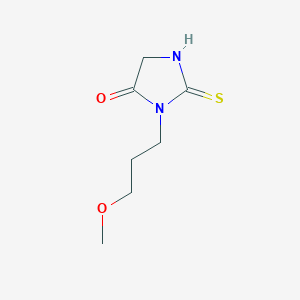
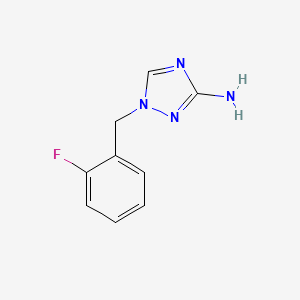
![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)
![5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286869.png)
![4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde](/img/structure/B3286871.png)
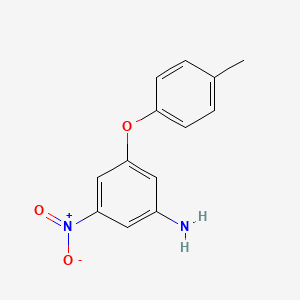

![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)
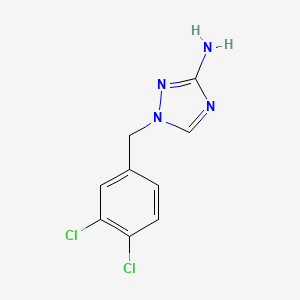
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)
